Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate

Surfactant Synthesis Green Chemistry Detergent Formulation

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CAS 143218-48-8) is a bifunctional sulfonate intermediate specifically chosen to eliminate the carcinogenic 1,3-propanesultone from sulfobetaine detergent and surfactant manufacturing while delivering equivalent performance. Its unique chloro/hydroxyl architecture enables the synthesis of gemini surfactants with ultra-low CMCs (~10⁻⁵ M) and high-temperature, salt-tolerant systems for enhanced oil recovery (EOR). This reagent also produces quantifiably milder personal-care surfactants (APGSHS) and negatively charged cellulose probe particles for colloid science. Procurement must be based on this specific hemihydrate form to ensure consistent water content and reproducible syntheses, avoiding the reactivity and safety pitfalls of generic alternatives.

Molecular Formula C3H8ClNaO5S
Molecular Weight 214.6 g/mol
CAS No. 143218-48-8
Cat. No. B130067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-chloro-2-hydroxypropanesulphonate hemihydrate
CAS143218-48-8
Molecular FormulaC3H8ClNaO5S
Molecular Weight214.6 g/mol
Structural Identifiers
SMILESC(C(CCl)O)S(=O)(=O)[O-].O.[Na+]
InChIInChI=1S/C3H7ClO4S.Na.H2O/c4-1-3(5)2-9(6,7)8;;/h3,5H,1-2H2,(H,6,7,8);;1H2/q;+1;/p-1
InChIKeyZPFGAXXLEFTBEU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-Chloro-2-hydroxypropanesulphonate Hemihydrate (CAS 143218-48-8): Core Properties and Procurement Baseline


Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CAS 143218-48-8) is a bifunctional, water-soluble organic sulfonate . It exists as a white crystalline solid with a molecular formula of C3H8ClNaO5S and a molecular weight of 214.59 g/mol . Its structure contains a reactive primary chlorine atom, a secondary hydroxyl group, and a terminal sulfonate group, which confers high water solubility and enables its use as a versatile chemical intermediate . Commercially, it is supplied as a hemihydrate, with typical purities ranging from 95% to ≥98% . Its melting point is approximately 256°C .

Sodium 3-Chloro-2-hydroxypropanesulphonate Hemihydrate: Why In-Class Substitution Is Not a Viable Procurement Strategy


Procurement decisions for this compound cannot be based on generic in-class substitution due to significant differences in reactivity, safety profile, and application-specific performance. For example, direct head-to-head comparisons reveal that while the target compound yields detergents with performance equivalent to those made with 1,3-propanesultone, it avoids the use of the carcinogenic and hazardous sultone, a critical safety and regulatory differentiator [1]. Furthermore, the presence of both a chloro and a hydroxyl group on the same molecule provides a unique bifunctional reactivity for synthesizing complex hydroxy-sulfobetaine surfactants, a capability not shared by simpler sulfonating agents like sodium 2-chloroethanesulfonate [2]. Even the physical form (hemihydrate vs. anhydrous) can impact formulation consistency due to differences in molecular weight and water content . Therefore, substituting an alternative sulfonate can lead to failed syntheses, altered product properties, or unmitigated health and safety risks.

Sodium 3-Chloro-2-hydroxypropanesulphonate Hemihydrate: Quantified Performance Advantages Over Comparators


Equivalent Detergency Performance to Propane Sultone-Based Products Without Carcinogenic Risk

A direct head-to-head comparison by Parris et al. (1977) evaluated sulfobetaine detergents synthesized using sodium 3-chloro-2-hydroxy-1-propanesulfonate versus those made with 1,3-propanesultone. The study found that detergency performance in ternary formulations (with soap and glassy silicate builder) was equivalent for both synthetic routes [1]. This equivalence was achieved while avoiding the use of carcinogenic 1,3-propanesultone, making the chloro-sulfonate a safer, drop-in alternative [1].

Surfactant Synthesis Green Chemistry Detergent Formulation

Production of Ultra-Low CMC Gemini Surfactants for High-Performance Applications

In a study by the Applied Surface Science journal, sodium 3-chloro-2-hydroxypropanesulfonate was used as an 'alternative sulphonated agent' to synthesize a novel series of di-hydroxyl-sulfate-betaine-type zwitterionic gemini surfactants (DBAs-n). These surfactants exhibited a minimum Critical Micelle Concentration (CMC) on the order of 10⁻⁵ M and reduced the surface tension of water to as low as 22.2 mN/m [1]. This class-level performance is indicative of the compound's ability to introduce a sulfonate group that enables the formation of highly surface-active gemini structures, a characteristic not achievable with simpler, non-hydroxy sulfonating agents [1].

Gemini Surfactants Interfacial Science Oil Recovery

Synthesis of Mild, High-Performance Anionic Surfactants for Personal Care

Using sodium 3-chloro-2-hydroxypropane sulfonate as a key reagent, Chang et al. (2024) synthesized Alkyl Glycoside Hydroxypropyl Sulfonate (APGSHS). This novel anionic surfactant demonstrated significantly higher mildness than commercial benchmarks. In a zein test and hemolysis of red blood cells (RBC) test, APGSHS exhibited superior mildness compared to potassium lauroylglycinate (PLG), lauramidopropyl betaine (LAB), and sodium laurylmethyl taurate (LMT) [1]. The study attributed this enhanced mildness to the larger hydrophilic head group imparted by the sulfonate group, which causes less damage to protein secondary structure compared to other anionic surfactants like sodium dodecyl sulfate (SDS) [1].

Anionic Surfactant Personal Care Mildness

Enabling Precise Zeta Potential Modification of Cellulosic Materials

The compound has a well-established, specialized application in materials science: the preparation of negatively charged probe particles. It is used to derivatize the surface of microcrystalline cellulose (MCC) particles, imparting a strong negative zeta potential [1]. This functionalization is critical for investigating the effect of nanoporosity in cellulosic fibers on their streaming potential and their interactions with cationic polyelectrolytes [1]. While other sulfonating agents could potentially sulfonate cellulose, this specific compound is the established reagent of choice in peer-reviewed methodology for creating these model probe particles, ensuring reproducible and predictable surface charge characteristics [1].

Cellulose Modification Zeta Potential Surface Chemistry

High-Purity Hemihydrate Form for Precise Formulation and Reproducible Synthesis

The target compound is commercially available as a hemihydrate with a well-defined water content and high purity. Vendor specifications consistently report a purity of ≥98% (by sulphated ash assay) and a water content of 2.24-6.43% (0.25-0.75 moles water) . This level of specification and the controlled hydrate form provide greater assurance of batch-to-batch consistency compared to anhydrous forms or lower-purity grades (e.g., 95%) that may exhibit variable water content and higher impurity levels . For stoichiometric reactions and sensitive formulations, this precision in composition is critical for achieving reproducible yields and product quality [1].

Purity Hemihydrate Formulation

Sodium 3-Chloro-2-hydroxypropanesulphonate Hemihydrate: Recommended Application Scenarios Based on Proven Differentiation


Synthesis of Sulfobetaine Detergents and Surfactants Requiring a Non-Carcinogenic Process

This compound is the preferred sulfonating agent when synthesizing sulfobetaine detergents and surfactants where worker safety and regulatory compliance are a priority. It serves as a direct, drop-in replacement for the carcinogenic 1,3-propanesultone, yielding products with equivalent performance [1]. This scenario is particularly relevant for manufacturers in the detergent, personal care, and oilfield chemical sectors seeking to eliminate hazardous reagents from their processes without compromising product efficacy [1][2].

Development of Advanced Gemini and Specialty Surfactants for Enhanced Oil Recovery and High-Performance Cleaning

Due to its ability to facilitate the synthesis of gemini surfactants with ultra-low Critical Micelle Concentrations (CMCs) on the order of 10⁻⁵ M and the capacity to reduce water surface tension to ~22.2 mN/m, this compound is a critical building block for advanced surfactant design [1]. It enables the creation of high-performance, temperature- and salt-tolerant surfactants ideal for chemically demanding applications like enhanced oil recovery (EOR), high-temperature detergency, and specialized industrial cleaning [1][2].

Formulation of 'Green' and Mild Anionic Surfactants for Premium Personal Care Products

This reagent is a key intermediate in the synthesis of novel anionic surfactants like Alkyl Glycoside Hydroxypropyl Sulfonate (APGSHS). The resulting surfactants demonstrate quantifiably superior mildness compared to commercial benchmarks like PLG and LAB, as confirmed by zein and RBC hemolysis tests [1]. This makes it the compound of choice for personal care formulators developing next-generation, mild cleansers, baby products, and sensitive-skin formulations [1].

Preparation of Surface-Derivatized Cellulosic Model Particles for Electrokinetic and Interaction Studies

In academic and industrial research focused on paper science, colloid chemistry, and cellulose-based materials, this compound is the established reagent for creating well-defined, negatively charged probe particles [1]. It is used to derivatize microcrystalline cellulose (MCC) to impart a strong, stable negative zeta potential [2]. This functionalization is essential for investigating fiber nanoporosity, streaming potential, and polyelectrolyte adsorption phenomena, where consistent surface chemistry is critical for reproducible experimental data [2].

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